molecular formula C12H10O8S3 B1583490 Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt CAS No. 39616-93-8

Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt

Cat. No.: B1583490
CAS No.: 39616-93-8
M. Wt: 378.4 g/mol
InChI Key: FEOSEXDRZIIBNX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) is an organosulfur compound with the molecular formula C₁₂H₁₀O₈S₃.2Na. It is a derivative of benzenesulfonic acid, where two benzenesulfonic acid molecules are linked by a sulfonyl group and neutralized with sodium ions. This compound is known for its high solubility in water and its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) typically involves the sulfonation of benzene followed by the introduction of a sulfonyl linkage between two benzenesulfonic acid molecules. The reaction is carried out using concentrated sulfuric acid as the sulfonating agent. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous sulfonation of benzene in a reactor, followed by the addition of a sulfonylating agent to link the benzenesulfonic acid molecules. The final step involves neutralization with sodium hydroxide and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonyl derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives and as a catalyst in certain reactions.

    Biology: It is used in biochemical assays and as a buffer in various biological experiments.

    Industry: It is used in the production of detergents, surfactants, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) involves its ability to act as a strong acid and a sulfonating agent. It can donate protons in aqueous solutions, leading to the formation of sulfonic acid derivatives. The sulfonyl group can also participate in various chemical reactions, forming stable sulfonyl compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the sulfonyl linkage.

    p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in chemical analysis.

Uniqueness

Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) is unique due to its sulfonyl linkage between two benzenesulfonic acid molecules, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic and sulfonating properties.

Properties

IUPAC Name

3-(3-sulfophenyl)sulfonylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O8S3/c13-21(14,9-3-1-5-11(7-9)22(15,16)17)10-4-2-6-12(8-10)23(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOSEXDRZIIBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O8S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867002
Record name 3,3'-Sulfonyldi(benzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39616-93-8
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039616938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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